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Compound of Interest

Compound Name: 3-(2-Nitroethyl)phenylboronic acid

Cat. No.: B1387187 Get Quote

This guide provides a comprehensive technical overview of 3-(2-Nitroethyl)phenylboronic
acid, CAS number 957034-42-3. It is intended for researchers, scientists, and drug

development professionals who are interested in the synthesis, properties, and applications of

this versatile chemical building block.

Introduction: A Molecule of Untapped Potential
3-(2-Nitroethyl)phenylboronic acid is a bifunctional organic compound that is gaining

increasing attention in the fields of organic synthesis and medicinal chemistry. Its unique

structure, featuring both a boronic acid moiety and a nitroethyl group, opens up a wide range of

possibilities for the construction of complex molecular architectures and the development of

novel therapeutic agents.

The boronic acid group is a cornerstone of modern organic chemistry, most notably for its role

in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This functionality allows for

the facile formation of carbon-carbon bonds, a critical step in the synthesis of many

pharmaceuticals and advanced materials. Simultaneously, the nitroethyl group offers a versatile

handle for further chemical transformations. The electron-withdrawing nature of the nitro group

can influence the reactivity of the aromatic ring, and the nitro group itself can be reduced to an

amine, providing a key linkage point for the construction of bioactive molecules.

This guide will delve into the chemical and physical properties of 3-(2-
Nitroethyl)phenylboronic acid, explore its synthesis and reactivity, provide insights into its

applications, and detail the necessary safety and handling protocols.
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Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a compound is fundamental to

its successful application in research and development. This section outlines the key properties

of 3-(2-Nitroethyl)phenylboronic acid and provides guidance on its analytical

characterization.

Key Physicochemical Data
Property Value Source

CAS Number 957034-42-3 [1]

Molecular Formula C8H10BNO4 [2]

Molecular Weight 194.98 g/mol [2]

Appearance
Off-white to light yellow solid

(predicted)
General knowledge

Solubility

Soluble in methanol, ethanol,

DMSO, and other polar organic

solvents. Limited solubility in

water.

General knowledge based on

similar compounds

Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 3-(2-
Nitroethyl)phenylboronic acid. While specific spectra for this compound are not readily

available in the public domain, a leading supplier, BLD Pharm, indicates the availability of

NMR, HPLC, and LC-MS data upon request[3]. Based on the molecular structure and data

from analogous compounds, the expected spectral characteristics are as follows:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

aromatic protons, with their chemical shifts and coupling patterns influenced by the meta-

substitution of the boronic acid and nitroethyl groups. The methylene protons of the ethyl

chain will likely appear as two distinct triplets. The hydroxyl protons of the boronic acid may

appear as a broad singlet, and its chemical shift can be solvent-dependent.
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¹³C NMR: The carbon NMR spectrum should display signals for the six aromatic carbons,

with the carbon attached to the boron atom often showing a broader signal due to

quadrupolar relaxation. The two carbons of the ethyl group will also be present in the

aliphatic region of the spectrum.

A general protocol for acquiring NMR spectra of similar boronic acids can be found in the

literature[4].

The IR spectrum of 3-(2-Nitroethyl)phenylboronic acid is predicted to exhibit characteristic

absorption bands corresponding to its functional groups. Key expected vibrational modes

include:

Functional Group Expected Wavenumber (cm⁻¹)

O-H stretch (boronic acid) 3200-3600 (broad)

C-H stretch (aromatic) 3000-3100

C-H stretch (aliphatic) 2850-2960

N-O stretch (nitro group)
1510-1560 (asymmetric) and 1345-1385

(symmetric)

B-O stretch (boronic acid) 1310-1350

C-B stretch 1020-1100

General information on the IR spectroscopy of phenylboronic acids can be found in the

literature[5][6][7].

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation

pattern of the compound. For 3-(2-Nitroethyl)phenylboronic acid, the molecular ion peak

(M+) would be expected at m/z 195. The fragmentation pattern would likely involve the loss of

the nitro group, the ethyl group, and potentially the boronic acid moiety.

Synthesis and Reactivity
The synthesis of 3-(2-Nitroethyl)phenylboronic acid is not widely documented in the scientific

literature with a specific, detailed protocol. However, its synthesis can be logically approached
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through established methods for the preparation of substituted phenylboronic acids.

Retrosynthetic Analysis and Proposed Synthesis
A plausible synthetic route would involve the introduction of the nitroethyl group onto a pre-

functionalized benzene ring, followed by the installation of the boronic acid moiety.

Diagram: Proposed Synthetic Pathway

3-Bromostyrene 1-Bromo-3-(2-nitroethyl)benzene Nitromethane, Base 3-(2-Nitroethyl)phenylboronic acid

 1. n-BuLi or Mg
 2. B(OiPr)3

 3. H3O+

Click to download full resolution via product page

Caption: A potential synthetic route to 3-(2-Nitroethyl)phenylboronic acid.

A key step in this proposed synthesis is the borylation of the aryl halide. This can be achieved

through a metal-halogen exchange followed by quenching with a borate ester, a common

method for synthesizing arylboronic acids[8].

Key Reactivity Profile
The reactivity of 3-(2-Nitroethyl)phenylboronic acid is dictated by its two primary functional

groups.

The boronic acid functionality is a key participant in palladium-catalyzed Suzuki-Miyaura cross-

coupling reactions. This reaction enables the formation of a carbon-carbon bond between the

phenyl ring of the boronic acid and an sp²-hybridized carbon of an organic halide or triflate[9].

Diagram: Suzuki-Miyaura Coupling Workflow
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Reaction Setup

Reaction

Workup & Purification

3-(2-Nitroethyl)phenylboronic acid

Heating under Inert Atmosphere

Aryl Halide (Ar-X) Palladium Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., Toluene, Dioxane, DMF/H2O)

Extraction

Column Chromatography

Coupled Product
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Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

The presence of the nitro group, an electron-withdrawing substituent, can influence the

efficiency of the transmetalation step in the catalytic cycle. Researchers should consider that

electron-withdrawing groups on the boronic acid partner can sometimes lead to slower reaction

rates compared to electron-donating groups[10].

The nitroethyl group provides a gateway to a variety of other functionalities. A key

transformation is the reduction of the nitro group to an amine. This can be achieved using

various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-mediated

reductions (e.g., Fe/HCl, SnCl₂). The resulting aminophenyl derivative is a valuable building

block for the synthesis of amides, sulfonamides, and other nitrogen-containing heterocycles.
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Applications in Research and Drug Development
The dual functionality of 3-(2-Nitroethyl)phenylboronic acid makes it a valuable tool for

researchers in both academic and industrial settings.

Organic Synthesis
As a building block, this compound is primarily used to introduce the 3-(2-nitroethyl)phenyl

moiety into larger molecules via Suzuki-Miyaura coupling[2]. This allows for the rapid

construction of biaryl structures, which are common motifs in many biologically active

compounds and functional materials.

Medicinal Chemistry and Drug Discovery
In the context of drug development, 3-(2-Nitroethyl)phenylboronic acid can serve as a

scaffold for the synthesis of compound libraries for high-throughput screening. The ability to

perform orthogonal reactions on the boronic acid and the nitro group allows for the creation of a

diverse set of molecules from a single starting material.

The nitro group itself can be a pharmacophore, or it can be a precursor to an amine group,

which is a common feature in many drugs. The boronic acid moiety can also be explored for its

potential to interact with biological targets, particularly enzymes that have serine residues in

their active sites.

Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 3-
(2-Nitroethyl)phenylboronic acid.

Hazard Identification
Based on information from suppliers, 3-(2-Nitroethyl)phenylboronic acid is associated with

the following hazard statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.
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H319: Causes serious eye irritation.

H335: May cause respiratory irritation.[1]

Recommended Handling Procedures
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

glasses or goggles, a lab coat, and chemical-resistant gloves.

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume

hood, to avoid inhalation of dust.

Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material

carefully and place it in a sealed container for disposal.

Storage Recommendations
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Incompatibilities: Keep away from strong oxidizing agents.

Conclusion
3-(2-Nitroethyl)phenylboronic acid is a promising and versatile building block with significant

potential in organic synthesis and medicinal chemistry. Its ability to participate in robust carbon-

carbon bond-forming reactions, coupled with the synthetic flexibility of the nitroethyl group,

provides researchers with a powerful tool for the creation of novel and complex molecules. As

research into its applications continues to grow, it is expected that this compound will play an

increasingly important role in the development of new pharmaceuticals and functional

materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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